

# Application Notes: Formulation of High-Conductivity Copper Nano Ink Using Copper Neodecanoate

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## Compound of Interest

Compound Name: Copper neodecanoate

Cat. No.: B8117835

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## Introduction

Copper nano inks are emerging as a cost-effective and highly conductive alternative to silver-based inks for applications in printed electronics, including RFID antennas, flexible displays, and solar cells.<sup>[1][2][3]</sup> This document details the formulation of a stable, low-cure-temperature copper nano ink utilizing copper(II) neodecanoate as an organometallic precursor and a vehicle for nano-sized copper hydroxide particles. The ink is designed for screen printing and subsequent thermal annealing under a reducing atmosphere to yield highly conductive copper films.<sup>[1]</sup>

The formulation strategy involves combining an organic copper complex (copper(II) neodecanoate) with nano-sized copper hydroxide powder.<sup>[1]</sup> The **copper neodecanoate** decomposes at elevated temperatures to form copper, while the nano-sized copper hydroxide improves the sintered body density and increases the final metal content of the ink.<sup>[1]</sup> This approach allows for the creation of a viscous ink suitable for printing processes that can be cured at temperatures as low as 250°C.<sup>[1]</sup>

## Quantitative Data Summary

The following tables summarize the key performance metrics and physical properties of the copper nano ink formulated with **copper neodecanoate** and its resulting conductive films.

Table 1: Physical and Electrical Properties of Copper Nano Ink and Film

Parameter	Value	Conditions	Source
Ink Viscosity	$10^4$ – $10^5$ mPa·s	at 50 rpm	[1]
Final Metal Content (TGA)	14.2%	-	[1]
Mean Particle Size	< 100 nm	Copper Complex Nanoparticles	[1]
Resistivity	5.4 $\mu\Omega\cdot\text{cm}$	Annealed at 250°C for 30 min	[1]
Resistivity	4.4 $\mu\Omega\cdot\text{cm}$	Annealed at 320°C for 20-30 min	[1]
Resistivity	4.1 $\mu\Omega\cdot\text{cm}$	Annealed at 400°C	[1]

| Resistivity | 5.0  $\mu\Omega\cdot\text{cm}$  | Annealed at 320°C for 20 min |[1] |

## Experimental Protocols

This section provides detailed methodologies for the synthesis of precursors and the formulation of the final copper nano ink.

### Protocol 1: Synthesis of Nano-Sized Copper Hydroxide (Cu(OH)<sub>2</sub>) Powder

This protocol describes the synthesis of amorphous, nano-sized copper hydroxide powder, which serves as the nanoparticle filler in the ink formulation. Neodecanoic acid is used to coat the particles and prevent the formation of copper oxide.[1]

Materials:

- Copper Nitrate (Cu(NO<sub>3</sub>)<sub>2</sub>)
- Neodecanoic Acid (5 wt% of Cu(NO<sub>3</sub>)<sub>2</sub> precursor)

- Distilled Water
- Ammonia Solution
- Vacuum Oven

Procedure:

- Prepare an aqueous solution of Copper Nitrate ( $\text{Cu}(\text{NO}_3)_2$ ).
- Add 5 wt% of neodecanoic acid to the copper nitrate solution.
- Precipitate copper hydroxide by the addition of an ammonia solution while stirring vigorously.
- Filter and wash the resulting precipitate thoroughly with distilled water to remove impurities.
- Dry the collected nano-sized  $\text{Cu}(\text{OH})_2$  powder in a vacuum oven at  $50^\circ\text{C}$  for 12 hours.<sup>[1]</sup>
- Analyze the crystal structure of the synthesized powder using X-ray Diffraction (XRD) to confirm the absence of copper oxide peaks.<sup>[1]</sup>

## Protocol 2: Formulation of Copper Nano Ink

This protocol details the process of combining the synthesized precursors to create a printable copper nano ink.

Materials:

- Synthesized Nano-sized Copper Hydroxide ( $\text{Cu}(\text{OH})_2$ ) powder
- Copper(II) Neodecanoate
- Terpineol (Solvent/Vehicle)

Equipment:

- Three-Roll Mill

Procedure:

- Combine the synthesized nano-sized  $\text{Cu}(\text{OH})_2$  powder and copper(II) neodecanoate in terpineol.
- Homogenize the mixture to form a paste.
- Process the paste using a three-roll mill. The mixture should be milled 5 times to ensure uniform dispersion and achieve the desired viscosity for printing.[\[1\]](#)
- The resulting product is a high-viscosity copper nano ink ready for application.

## Protocol 3: Application and Curing of Copper Nano Ink

This protocol describes the screen printing and subsequent annealing process to convert the printed ink into a conductive copper film.

Materials:

- Formulated Copper Nano Ink
- Glass Substrate (or other suitable substrate)
- Screen Printer
- Tube Furnace or Annealing Oven

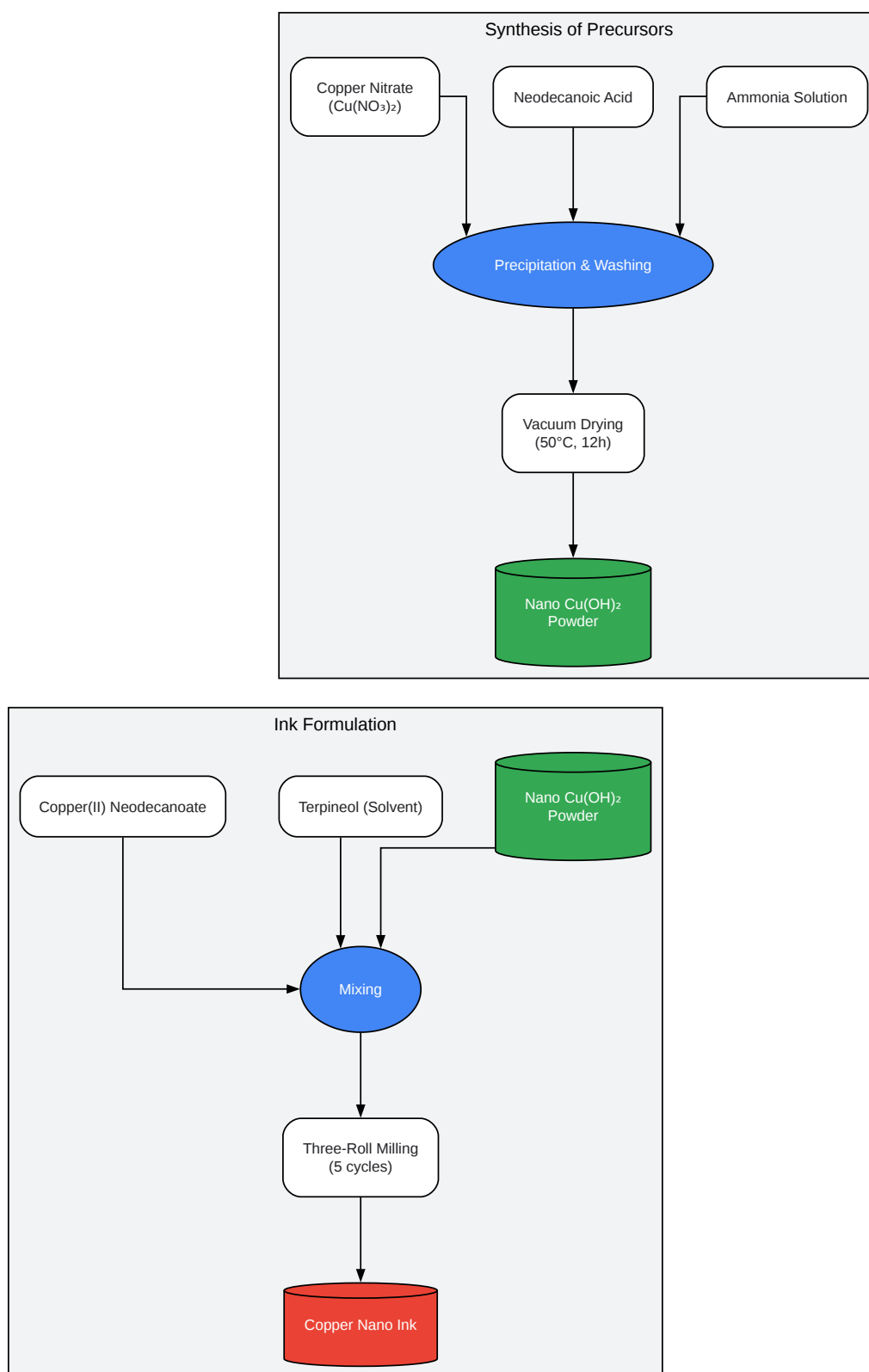
Procedure:

- Apply the copper nano ink onto a glass substrate using a screen printing method.[\[1\]](#)
- Place the printed substrate into a tube furnace.
- Anneal the film in a reducing atmosphere of 3%  $\text{H}_2$  in Nitrogen ( $\text{N}_2$ ).[\[1\]](#)
- The annealing temperature profile is critical for achieving high conductivity. Typical conditions are:
  - Low Temperature: 250°C for 30 minutes.[\[1\]](#)
  - High Conductivity: 320°C for 20-30 minutes.[\[1\]](#)

- After annealing, allow the substrate to cool to room temperature under the reducing atmosphere to prevent re-oxidation of the copper film.
- Measure the sheet resistance of the resulting copper film using a four-point probe.<sup>[1]</sup>

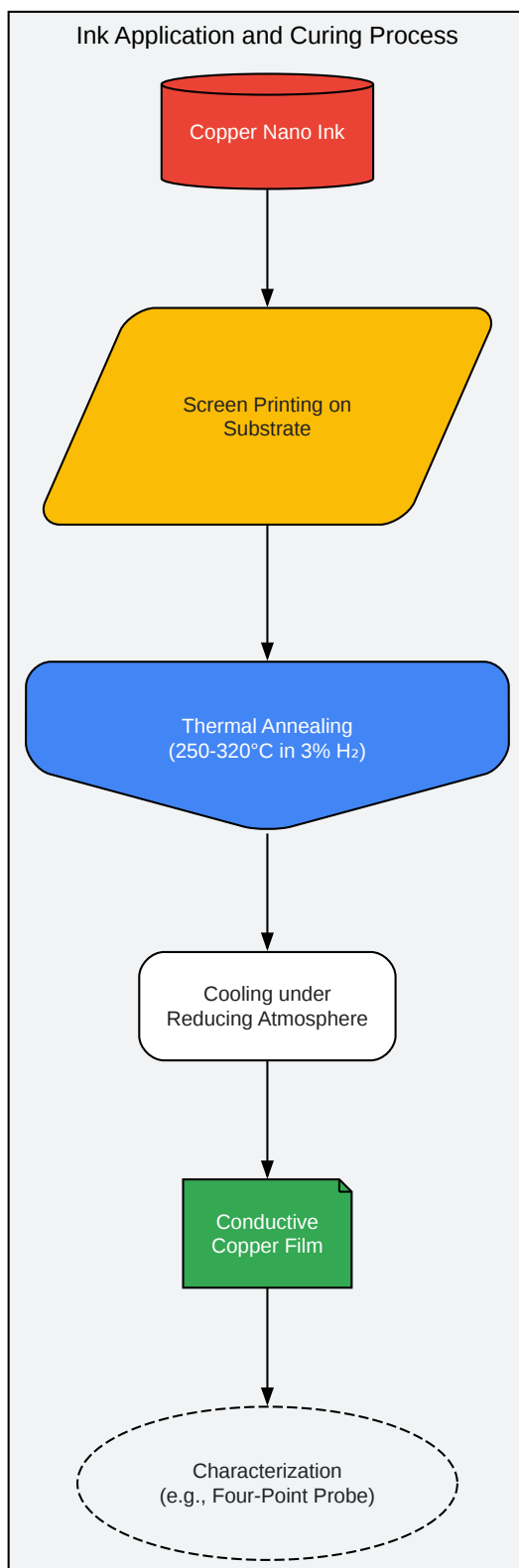
## Visualized Workflows and Pathways

The following diagrams illustrate the key processes in the formulation and application of the copper nano ink.



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Caption: Workflow for the synthesis of precursors and formulation of the copper nano ink.



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Caption: Process flow for the application and thermal curing of the copper nano ink.

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